6-Oxabicyclo[3.1.0]hexan-3-one chemical properties
6-Oxabicyclo[3.1.0]hexan-3-one chemical properties
This guide details the chemical properties, synthesis, and reactivity of 6-Oxabicyclo[3.1.0]hexan-3-one (CAS: 74017-10-0), also chemically defined as 3,4-epoxycyclopentanone .[1]
Unlike its more common isomer (the
Physicochemical Profile
The molecule consists of a cyclopentanone ring fused to an epoxide at the 3,4-position.[1][2][3][4][5] The geometry of the bicyclo[3.1.0] system forces the cyclopentanone ring into a specific envelope conformation, creating significant angular strain (
| Property | Data | Notes |
| IUPAC Name | 6-Oxabicyclo[3.1.0]hexan-3-one | Common: 3,4-Epoxycyclopentanone |
| CAS Number | 74017-10-0 | Distinct from 2-one isomer (CAS 6705-52-8) |
| Molecular Formula | C₅H₆O₂ | |
| Molecular Weight | 98.10 g/mol | |
| Physical State | Crystalline Solid / Oil | Low melting point; often distilled as oil |
| Solubility | Polar Organic Solvents | Soluble in DCM, THF, EtOAc; Hydrolytically unstable |
| Chirality | Can be desymmetrized to chiral intermediates | |
| Reactivity Class | Bifunctional Electrophile |
Synthesis: The Kinetic Challenge
Synthesizing 6-oxabicyclo[3.1.0]hexan-3-one is chemically challenging because its precursor, 3-cyclopenten-1-one , is thermodynamically unstable.[1] It rapidly isomerizes to the conjugated 2-cyclopenten-1-one under basic or acidic conditions.[1]
Therefore, the most robust protocol avoids isolating 3-cyclopentenone for long periods, often generating it via the rearrangement of 3,4-epoxycyclopentene (catalyzed by Pd(0)) or by oxidizing a protected ketal.[1]
Protocol: Trifluoroperacetic Acid Epoxidation
Reference: Adapted from Noyori et al. and related prostaglandin synthesis patents.[1]
Reagents:
-
Substrate: 3-Cyclopenten-1-one (Freshly prepared via Pd(0) rearrangement of 3,4-epoxycyclopentene).[1]
-
Oxidant: Trifluoroperacetic acid (TFPAA) – Prepared in situ.[1]
-
Buffer: Disodium hydrogen phosphate (
).[1] -
Solvent: Dichloromethane (DCM).[1]
Step-by-Step Methodology:
-
Preparation of Oxidant (In Situ):
-
In a separate vessel, mix Urea-Hydrogen Peroxide (UHP) complex with Trifluoroacetic Anhydride (TFAA) in DCM at 0°C.
-
Why: UHP provides a water-free source of
, preventing the hydrolysis of the sensitive epoxide product.[1] TFPAA is a highly electrophilic oxidant required for the non-electron-rich double bond of the ketone.[1]
-
-
Epoxidation:
-
Cool the solution of 3-cyclopenten-1-one in DCM to -20°C.
-
Add finely powdered
(Buffer) to neutralize trifluoroacetic acid byproducts, preventing acid-catalyzed ring opening or isomerization.[1] -
Slowly cannulate the TFPAA solution into the ketone mixture over 30 minutes.
-
Critical Control: Maintain temperature < 0°C. Exotherms will trigger polymerization.[1]
-
-
Workup:
-
Quench with cold saturated
solution.[1] -
Extract rapidly with DCM.[1]
-
Dry over
and concentrate in vacuo at low temperature (< 25°C). -
Purification: Vacuum distillation (caution: potentially explosive residue) or rapid column chromatography on neutral alumina (silica acidity may degrade the epoxide).[1]
-
Reactivity & Mechanism: The "Noyori" Route
The defining feature of 6-oxabicyclo[3.1.0]hexan-3-one is its ability to undergo base-promoted rearrangement to form 4-hydroxycyclopent-2-enone.[1] This transformation is the cornerstone of the "three-component coupling" synthesis of prostaglandins.[1]
Mechanism: Elimination-Driven Ring Opening
Unlike standard nucleophilic epoxide opening (which attacks the carbon), the presence of the carbonyl group at the
-
Deprotonation: A base (e.g., Lithium diisopropylamide or mild alkoxides) removes a proton from C2.[1]
-
Epoxide Opening: The resulting enolate pushes electron density to open the epoxide ring (E1cB-like mechanism).[1]
-
Elimination: This results in the formation of the double bond (enone) and a hydroxyl group at C4.[1]
Significance: This converts an achiral (meso) epoxide into a chiral building block (if using chiral lithium amides) or a racemic enone functionalized for further Michael additions.[1]
Applications in Drug Discovery
Prostaglandin Synthesis (The Noyori Method)
The target molecule is the direct precursor to (R)-4-hydroxy-2-cyclopentenone .[1][2] This enone is the "E" component in the ABC three-component coupling strategy for prostaglandins (e.g., PGE1, PGE2).[1]
-
Mechanism:[1][6][7] The epoxide is opened enantioselectively using chiral lithium amides to yield the optically active hydroxy-enone, which then acts as a Michael acceptor for the
-chain of the prostaglandin.[1]
Carbocyclic Nucleosides
The cyclopentane ring serves as a stable bioisostere for the furanose ring in nucleosides. 6-Oxabicyclo[3.1.0]hexan-3-one allows for the precise installation of hydroxyl groups (mimicking the 3' and 4' positions of ribose) via controlled ring opening.[1]
Natural Product Scaffolds
It serves as a core scaffold for the synthesis of methylenomycin B and other cyclopentanoid antibiotics where the preservation of ring strain or specific stereochemistry is required.[1]
Safety and Handling
-
Instability: The compound is prone to polymerization if stored in the presence of trace acids or bases.[1] It should be stored at -20°C under an inert atmosphere (Argon/Nitrogen).[1]
-
Toxicity: As an epoxide and an alkylating agent, it must be treated as a potential mutagen.[1] High potency as a skin sensitizer is expected.[1]
-
Explosion Hazard: The synthesis involves peracids (TFPAA) and potentially unstable intermediates.[1] Reactions must be conducted behind blast shields with careful temperature monitoring.[1]
References
-
Noyori, R. "Asymmetric Catalysis in Organic Synthesis."[1][2] Wiley-Interscience, 1994.[1] (Foundational text on the use of 3,4-epoxycyclopentanone in prostaglandin synthesis).
-
Suzuki, M., Oda, Y., Noyori, R. "Synthesis of Prostaglandins via Three-Component Coupling."[1] Journal of the American Chemical Society, 1979, 101(6), 1623–1625.[1] Link
-
Leighton, J. L., Jacobsen, E. N. "Efficient Synthesis of (R)-4-((Trimethylsilyl)oxy)-2-cyclopentenone."[1][2] Journal of Organic Chemistry, 1996, 61(1), 389–390.[1][2] Link
-
PubChem. "Compound Summary: 6-Oxabicyclo[3.1.0]hexan-3-one (CAS 74017-10-0)."[1] National Library of Medicine.[1] Link
-
Google Patents. "US6262278B1: Stereoselective ring opening reactions."[1] (Details the synthesis of the epoxide from 3-cyclopentenone). Link
Sources
- 1. xisdxjxsu.asia [xisdxjxsu.asia]
- 2. US6262278B1 - Stereoselective ring opening reactions - Google Patents [patents.google.com]
- 3. Making sure you're not a bot! [gupea.ub.gu.se]
- 4. CATALYST SYSTEM AND PROCESS FOR REARRANGEMENT OF EPOXIDES TO ALLYLIC ALCOHOLS - Patent 1404635 [data.epo.org]
- 5. EP1404635B1 - Catalyst system and process for rearrangement of epoxides to allylic alcohols - Google Patents [patents.google.com]
- 6. quora.com [quora.com]
- 7. homework.study.com [homework.study.com]
